

The Role of Pyrintegrin in Modulating Cell-Extracellular Matrix Adhesion: A Technical Guide

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Compound of Interest

Compound Name: *Pyrintegrin*

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Abstract

Pyrintegrin, a 2,4-disubstituted pyrimidine compound, has emerged as a potent agonist of β 1-integrin, playing a crucial role in enhancing the adhesion of cells to the extracellular matrix (ECM). This technical guide provides an in-depth analysis of **Pyrintegrin's** mechanism of action, detailing its effects on cellular signaling pathways, the actin cytoskeleton, and focal adhesions. The document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and presents visual representations of the underlying molecular mechanisms. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in the therapeutic potential of modulating cell-ECM interactions.

Introduction

Cell adhesion to the extracellular matrix (ECM) is a fundamental biological process that governs cell survival, proliferation, migration, and differentiation. This interaction is primarily mediated by integrins, a family of transmembrane heterodimeric receptors that link the ECM to

the intracellular actin cytoskeleton. The β 1-integrin subunit is a key player in these processes, and its activation is critical for the formation of stable cell-matrix adhesions.

Pyrintegrin has been identified as a small molecule agonist of β 1-integrin.[1][2][3] It enhances cell-ECM adhesion and promotes integrin-mediated signaling.[1][2] This activity has shown therapeutic potential in various contexts, including promoting the survival of embryonic stem cells, protecting podocytes from injury, and inducing the differentiation of adipose stem/progenitor cells. This guide will explore the molecular mechanisms through which **Pyrintegrin** exerts these effects.

Quantitative Data on Pyrintegrin's Effects

The following tables summarize the key quantitative findings from studies investigating the effects of **Pyrintegrin**.

Parameter	Cell Type	Condition	Value	Reference(s)
EC50	Podocytes	Protection from Puromycin Aminonucleoside (PAN)-induced damage	0.8 μ M	
IC50	Human Adipose Stem/Progenitor Cells (hASCs)	Inhibition of BMP4-mediated SMAD1/5 phosphorylation	1.14 μ M	
Optimal Concentration	Human Adipose Stem/Progenitor Cells (hASCs)	Adipogenic Differentiation	2 μ M	
In Vivo Dosage	C57BL/6J Mice	Protection from LPS-induced podocyte foot process effacement and proteinuria	10 mg/kg (intraperitoneal injection)	

Table 1: In Vitro and In Vivo Efficacy of **Pyrintegrin**. This table provides a summary of the effective concentrations and dosages of **Pyrintegrin** observed in various experimental models.

Experimental Model	Pyrintegrin Concentration	Observed Effect	Reference(s)
PAN-treated Podocytes	1 μ M	Prevention of the loss of F-actin stress fibers and focal adhesions.	
Human Adipose Stem/Progenitor Cells (hASCs)	0-10 μ M (dose-dependent)	Inhibition of BMP4-mediated phosphorylation of SMAD1/5.	
Human Adipose Stem/Progenitor Cells (hASCs)	2 μ M, 5 μ M, 10 μ M	Upregulation of PPAR γ and C/EBP α , promoting adipogenic differentiation.	

Table 2: Cellular and Molecular Effects of **Pyrintegrin**. This table outlines the specific cellular and molecular changes induced by **Pyrintegrin** treatment in different experimental systems.

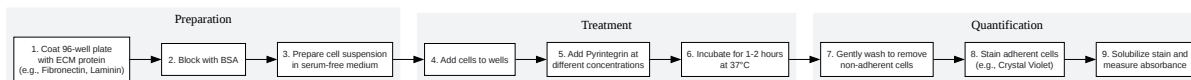
Signaling Pathways Modulated by Pyrintegrin

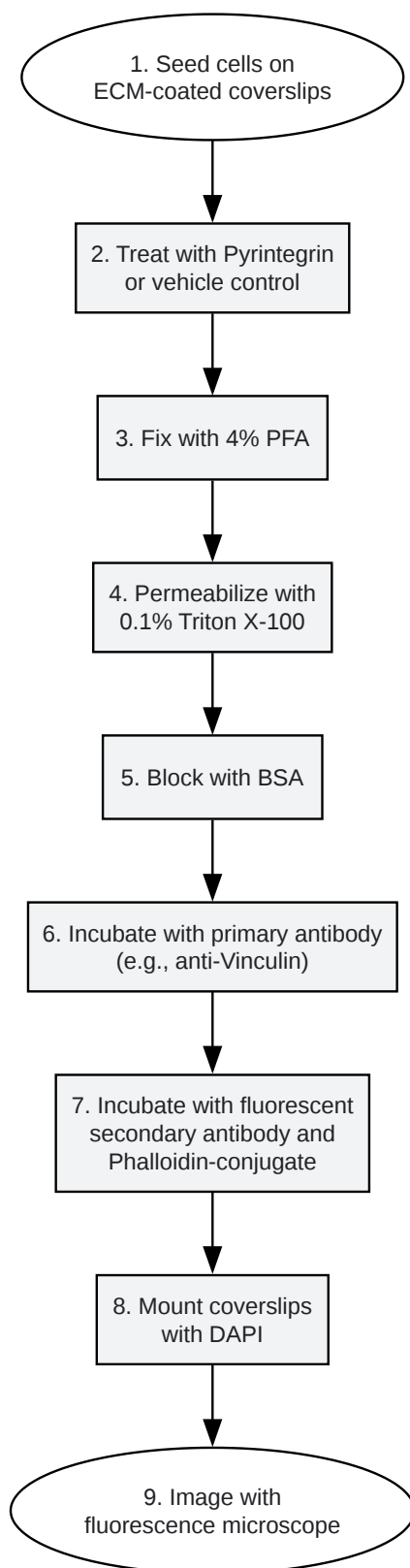
Pyrintegrin's primary mechanism of action is the activation of β 1-integrin. This activation triggers a cascade of intracellular signaling events that ultimately lead to enhanced cell-ECM adhesion. Furthermore, **Pyrintegrin** has been shown to activate several growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2, indicating a complex interplay between integrin and growth factor signaling pathways.

β 1-Integrin Signaling Pathway

Upon activation by **Pyrintegrin**, β 1-integrin clusters and recruits a variety of signaling and adaptor proteins to form focal adhesions. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK serves as a scaffold for other proteins and initiates downstream signaling cascades.







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